molecular formula C19H18ClNO2 B12134431 N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide

N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12134431
M. Wt: 327.8 g/mol
InChI Key: XRYJVBNSSBVTBS-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug design. This particular compound features a benzofuran core with various substituents, including a benzyl group, a chlorine atom, and multiple methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like benzyl chloride for benzylation, thionyl chloride (SOCl₂) for chlorination, and methyl iodide (CH₃I) for methylation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes

Scientific Research Applications

N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The presence of the benzyl, chlorine, and methyl groups can enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyl group enhances lipophilicity, the chlorine atom provides potential sites for further functionalization, and the multiple methyl groups contribute to steric effects that can influence reactivity and binding interactions.

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H18ClNO2/c1-12-9-17-15(10-16(12)20)13(2)18(23-17)19(22)21(3)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3

InChI Key

XRYJVBNSSBVTBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(C)CC3=CC=CC=C3)C

Origin of Product

United States

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